molecular formula C16H12N6O2 B11508513 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11508513
M. Wt: 320.31 g/mol
InChI Key: NKSGGQJFOGIFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a tetrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves a multi-step process:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Cyclization: The tetrazole intermediate is then subjected to cyclization with a suitable pyrimidine precursor. This step often requires the use of a strong acid or base to facilitate the ring closure.

    Nitration: The final step involves the nitration of the phenyl ring, which can be done using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming various fused ring systems.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Halogenating Agents: Chlorine, bromine with Lewis acid catalysts.

    Cycloaddition Reagents: Various dienes and dienophiles under thermal or photochemical conditions.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Halogenated Derivatives: From electrophilic substitution reactions.

    Fused Ring Systems: From cycloaddition reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The nitro group can be reduced to an amino group, which can then be further modified to enhance biological activity and selectivity.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural rigidity and functional groups make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism by which 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine exerts its effects involves interactions with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The tetrazole and pyrimidine rings can bind to specific enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine
  • 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydroimidazo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can participate in unique cycloaddition reactions and has different electronic properties compared to pyrazole or imidazole rings, making this compound particularly interesting for various applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

Molecular Formula

C16H12N6O2

Molecular Weight

320.31 g/mol

IUPAC Name

5-(4-nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12N6O2/c23-22(24)13-8-6-11(7-9-13)14-10-15(12-4-2-1-3-5-12)21-16(17-14)18-19-20-21/h1-10,15H,(H,17,18,20)

InChI Key

NKSGGQJFOGIFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.